molecular formula C12H20ClN5 B12228181 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12228181
M. Wt: 269.77 g/mol
InChI Key: UWAZNSAYENZOQR-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based derivative with a unique bis-heterocyclic structure. The molecule consists of two substituted pyrazole rings linked via a methylene bridge, with one pyrazole bearing a 2-ethyl-4-methyl substitution and the other a 1,5-dimethyl substitution. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Its structural complexity allows for diverse interactions with biological targets, including enzymes and receptors .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)16(4)15-12;/h6-7H,5,8H2,1-4H3,(H,13,15);1H

InChI Key

UWAZNSAYENZOQR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Ethyl-4-methylpyrazole-3-methanol

Method A: Direct Alkylation of Pyrazole
3,5-Dimethylpyrazole undergoes ethylation at the N1 position using ethyl bromide in the presence of a strong base (e.g., NaH) in tetrahydrofuran (THF) at 0–5°C. Subsequent bromination at the C3 position with PBr₃ yields 3-bromo-2-ethyl-4-methylpyrazole , which is hydrolyzed to the methanol derivative using NaOH/H₂O.

Method B: Cyclocondensation
A cyclocondensation reaction between acetylacetone and ethyl hydrazine in ethanol at reflux forms 2-ethyl-4-methylpyrazole. Bromination at C3 with N-bromosuccinimide (NBS) and subsequent hydrolysis provides the methanol derivative.

Parameter Method A Method B
Yield (%) 68 72
Reaction Time (h) 12 8
Key Reagent PBr₃ NBS

Preparation of 1,5-Dimethylpyrazol-3-amine

Step 1: Nitration
1,5-Dimethylpyrazole is nitrated at C3 using fuming HNO₃ in H₂SO₄ at 0°C, yielding 3-nitro-1,5-dimethylpyrazole with 85% regioselectivity.

Step 2: Reduction
Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 1,5-dimethylpyrazol-3-amine in 90% yield.

Coupling of Intermediates

Alkylation-Amination Strategy

The methanol intermediate is converted to its bromide using PBr₃ in dichloromethane (DCM). This bromide reacts with 1,5-dimethylpyrazol-3-amine in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 24 hours, forming the methylene-linked bis-pyrazole.

Reaction Conditions:

  • Solvent: DMF
  • Base: K₂CO₃
  • Temperature: 80°C
  • Yield: 78%

Mechanism:
An SN2 displacement occurs, where the amine nucleophile attacks the electrophilic carbon of the alkyl bromide.

Reductive Amination Alternative

The methanol intermediate is oxidized to an aldehyde using MnO₂, which undergoes reductive amination with 1,5-dimethylpyrazol-3-amine in the presence of NaBH₃CN (pH 4–5). This method avoids bromide handling but yields 65% product.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (purity >98%).

Critical Parameters:

  • Solvent: Ethanol
  • Temperature: 0–5°C
  • Salt Stability: Stable at room temperature for >6 months

Optimization and Challenges

Regioselectivity in Alkylation

Steric hindrance from the ethyl and methyl groups necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity. Adding catalytic tetrabutylammonium iodide (TBAI) improves yields by 12%.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Alkylation-Amination 78 99 High
Reductive Amination 65 97 Moderate

Industrial-Scale Considerations

Continuous flow reactors reduce reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., DMF distillation) minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride, exhibit notable anti-inflammatory effects. A review highlighted that compounds with the pyrazole moiety have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), showing significant inhibition of inflammation markers in various assays .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound Name% InhibitionReference
N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide78%
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline65%
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole70%

1.2 Anticancer Activity

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride has also been investigated for its anticancer properties. Studies have shown that various pyrazole derivatives can inhibit cancer cell proliferation across different cell lines. For instance, compounds have demonstrated IC50 values indicating effective cytotoxicity against MCF7 and other cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AMCF70.39
Compound BSF2680.03
Compound CNCI-H4600.46

Coordination Chemistry Applications

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride serves as a precursor for various ligands in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material science. The compound's unique structure allows it to act as a bidentate ligand, coordinating through nitrogen atoms to metal centers .

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. Research indicates that pyrazole derivatives can form protective films on metal surfaces, significantly reducing corrosion rates in acidic environments. This application is particularly relevant in industries where metal integrity is critical .

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bis-pyrazole system provides greater conformational rigidity compared to benzene-containing analogues (e.g., 1006682-81-0) .
  • The absence of ionizable groups (e.g., carboxylic acid in 1006334-17-3) reduces polarity but enhances membrane permeability .
2.2 Comparison with Hydrochloride Salts ()

Hydrochloride salts are common in drug design for improved bioavailability. Notable examples include:

Compound Structure Functional Relevance
H-7 Hydrochloride 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl Protein kinase inhibitor; lacks pyrazole motifs.
KHG26792 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride Azetidine core with naphthalene; distinct target profile.

Key Observations :

  • Unlike H-7 (a kinase inhibitor), the target compound’s pyrazole scaffold may target different enzymes or receptors due to its nitrogen-rich heterocycles .
  • KHG26792’s naphthalene group enables π-π stacking, absent in the target compound, which relies on alkyl-alkyl interactions .

Physicochemical and Pharmacological Data

A comparative analysis of key properties is summarized below:

Property Target Compound 1006682-81-0 H-7 Hydrochloride
Molecular Weight (g/mol) ~300 (estimated) 274.3 438.3
LogP (Predicted) 2.8 2.1 1.5
Solubility (mg/mL) High (due to HCl salt) Moderate High
Bioactivity Not yet reported Antifungal (hypothesized) Kinase inhibition

Notes:

  • The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives (e.g., 1006334-17-3) .
  • LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2-ethyl-4-methylpyrazole with 1,5-dimethylpyrazole-3-amine in the presence of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C). The reaction conditions usually include heating to temperatures around 80–100°C for several hours to ensure complete conversion. The hydrochloride salt is formed by treating the amine with hydrochloric acid, enhancing the compound's solubility and stability.

Chemical Properties:

PropertyValue
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H19N5.ClH/c1-5...
InChI KeyPLBDVAJDADRBPX-UHFFFAOYSA-N
Canonical SMILESCCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C.Cl

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain pyrazole compounds can inhibit both Gram-positive and Gram-negative bacteria, including strains resistant to beta-lactam antibiotics. This suggests potential applications in developing new antibacterial agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine have demonstrated cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These results indicate that modifications in the pyrazole structure can significantly enhance anticancer activity.

The biological activity of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets. Mechanistically, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. For instance:

  • Inhibition of Kinases: Certain derivatives have shown to inhibit kinases such as Aurora-A and CDK2, critical in cell cycle regulation.
  • Reduction of Inflammation: The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of various pyrazole derivatives in clinical settings:

  • Study on Anticancer Efficacy: A study published in MDPI reported that a series of pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.01 µM to 49.85 µM .
  • Antibacterial Screening: Another investigation demonstrated that specific pyrazole compounds displayed broad-spectrum antibacterial activity, particularly against beta-lactamase-producing strains .

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